REACTION_CXSMILES
|
C[N+]1([O-])CCOCC1.C([N+](CCC)(CCC)CCC)CC.[CH3:22][C:23]1([CH3:30])[CH:28]2[CH:24]1[CH2:25][CH2:26][CH:27]2[OH:29]>C(Cl)Cl>[CH3:22][C:23]1([CH3:30])[CH:28]2[CH:24]1[CH2:25][CH2:26][C:27]2=[O:29]
|
Name
|
|
Quantity
|
3.11 g
|
Type
|
reactant
|
Smiles
|
C[N+]1(CCOCC1)[O-]
|
Name
|
|
Quantity
|
0.28 g
|
Type
|
reactant
|
Smiles
|
C(CC)[N+](CCC)(CCC)CCC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
(±)-6,6-dimethyl-bicyclo[3.1.0]hexan-2-ol
|
Quantity
|
1.67 g
|
Type
|
reactant
|
Smiles
|
CC1(C2CCC(C12)O)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 1 hour under argon
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was prepared
|
Type
|
ADDITION
|
Details
|
containing 4 Å molecular sieves (ca 0.3 g)
|
Type
|
FILTRATION
|
Details
|
The solution was filtered through a silica plug, solvent
|
Type
|
CUSTOM
|
Details
|
removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resulting oil purified by column chromatography (0–100% DCM/n-hexane, silica)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(C2CCC(C12)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |